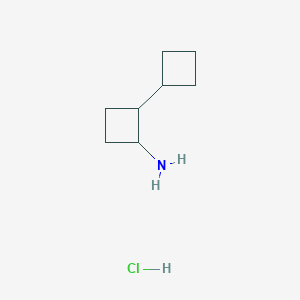
2-Cyclobutylcyclobutan-1-amine hydrochloride
Overview
Description
2-Cyclobutylcyclobutan-1-amine hydrochloride (2-CBCB-HCl) is a cyclic amine that has been widely studied in the scientific community due to its unique properties and potential applications. It is a colorless, odorless, and water-soluble compound that can be synthesized from 1-chloro-2-methyl-2-cyclobutylcyclobutan-1-amine hydrochloride (1-CMCB-HCl) and a base, such as potassium hydroxide. This compound has been used in various scientific research applications, including drug discovery, biochemical research, and pharmacological studies. In addition, 2-CBCB-HCl has been studied for its potential therapeutic effects, including its ability to act as an agonist at a variety of receptor sites.
Scientific Research Applications
Synthesis and Medicinal Chemistry
A critical aspect of research on 2-Cyclobutylcyclobutan-1-amine hydrochloride revolves around its synthesis and application in medicinal chemistry. For instance, it serves as a foundation for creating potent VLA-4 antagonists through the facile condensation of cyclobuta-1,3-diones with phenylalanine-derived primary amines. This process allows for further substitution at C-2, leading to compounds with significant biological activity (S. Brand et al., 2003). Additionally, the hydrochloride salt of α-aminocyclobutanone, protected as its dimethyl acetal, is developed as a modular synthon. This facilitates convenient access to cyclobutanone-containing lead inhibitors of hydrolase enzymes, showcasing its utility in designing enzyme inhibitors (Thahani S Habeeb Mohammad et al., 2020).
Synthetic Methodologies
Research also focuses on developing synthetic methodologies for aminocyclobutanes, emphasizing the creation of biologically active compounds. The diastereo- and enantioselective synthesis of polysubstituted aminocyclobutanes via CuH-catalyzed hydroamination of strained trisubstituted alkenes is an example. This method highlights the enhanced reactivity of strained alkenes and the ability to introduce multiple substituents and stereocenters into the cyclobutane framework, broadening the scope of cyclobutane derivatives in drug development and synthesis (Shengyu Feng et al., 2019).
Application in Organic Synthesis
Further application in organic synthesis includes the exploration of 2,4-methanoproline analogues, where 3-(chloromethyl)cyclobutanone is a key intermediate. This research not only opens new pathways for synthesizing amino acid derivatives but also provides insight into the mechanisms of ring closure and substitution reactions that are pivotal in creating cyclobutane-based pharmacophores (T. Rammeloo et al., 2002).
properties
IUPAC Name |
2-cyclobutylcyclobutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c9-8-5-4-7(8)6-2-1-3-6;/h6-8H,1-5,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYENYMNCYNYGST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2CCC2N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclobutylcyclobutan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methanamine](/img/structure/B1433918.png)
![4-[(3-Methylphenyl)methyl]piperidin-4-ol hydrochloride](/img/structure/B1433920.png)
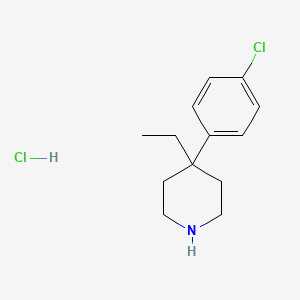
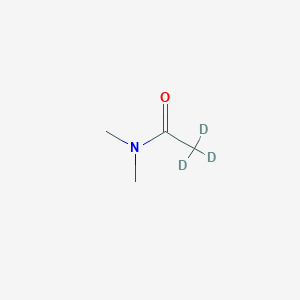
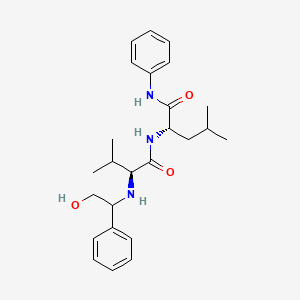
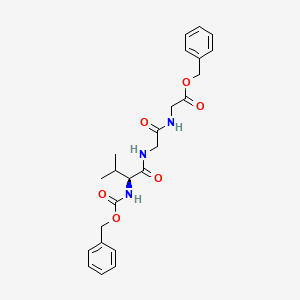
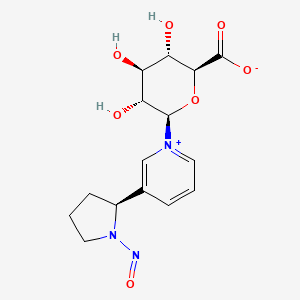

![4-[2-(4-Chloro-1H-pyrazol-1-yl)ethoxy]-3-fluoroaniline hydrochloride](/img/structure/B1433930.png)
![{1-[2-(2-Methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-YL}acetic acid](/img/structure/B1433931.png)
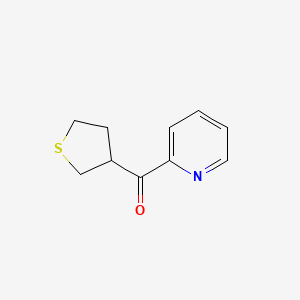

![Methyl 2-({[(tert-butoxy)carbonyl]amino}amino)-2-phenylacetate](/img/structure/B1433937.png)